molecular formula C23H27FN4O3 B2359518 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1234999-67-7

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2359518
CAS No.: 1234999-67-7
M. Wt: 426.492
InChI Key: HYAOZIUHSKXMBR-UHFFFAOYSA-N
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Description

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O3 and its molecular weight is 426.492. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms and Binge Eating

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is part of a broader class of compounds studied for their role in modulating orexin receptors (OX1R and OX2R), which are implicated in compulsive behaviors like binge eating. For example, compounds like SB-649868, which have similar chemical structures, selectively reduced binge eating for highly palatable food in rats, indicating a significant role of OX1R mechanisms in compulsive eating behaviors (Piccoli et al., 2012).

5-HT1A Receptor Agonists and Antidepressant Potential

Compounds structurally related to this compound have been explored as selective, potent, and orally active agonists at 5-HT1A receptors. These compounds exhibit 5-HT1A agonist activity and potential antidepressant effects, as evidenced in rat models, suggesting their significance in psychiatric therapy (Vacher et al., 1999).

Calcium-Channel-Blocking and Antihypertensive Activity

Research has also delved into the calcium-channel-blocking activity and antihypertensive potential of related compounds. For instance, certain 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, with fluoro substituents similar to this compound, have shown significant antihypertensive effects in models like spontaneously hypertensive rats (Shanklin et al., 1991).

Antimycobacterial Activity

The structural framework of this compound shares similarities with compounds evaluated for antimycobacterial activity. Such compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment (Kumar et al., 2008).

In Vivo and In Vitro Studies of Receptor Agonists

Compounds with a chemical structure related to this compound have been investigated for their activity at various receptors in both in vivo and in vitro settings. These studies contribute to understanding the pharmacokinetic profiles and receptor-specific actions of such compounds, paving the way for potential therapeutic applications (Westaway et al., 2009).

Safety and Hazards

Safety and hazard information for this compound can also be found in databases like PubChem . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-16(18-5-3-2-4-6-18)26-22(30)21(29)25-15-17-11-13-28(14-12-17)23(31)27-20-9-7-19(24)8-10-20/h2-10,16-17H,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAOZIUHSKXMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.